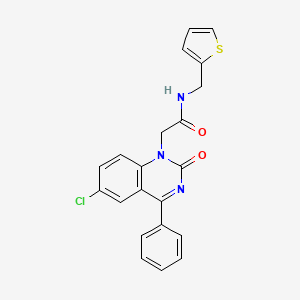
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents.
Acylation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Thienylmethyl Substitution: The thiophen-2-ylmethyl group can be attached via nucleophilic substitution reactions using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiophene rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group may participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
Oxidation: Quinazolinone derivatives with oxidized phenyl or thiophene rings
Reduction: Alcohol derivatives of the original compound
Substitution: Amino or thiol-substituted quinazolinone derivatives
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2-(4-phenylquinazolin-2-yl)acetamide: Lacks the chloro and thiophen-2-ylmethyl groups.
6-chloro-2-oxo-4-phenylquinazoline: Lacks the acetamide and thiophen-2-ylmethyl groups.
N-(thiophen-2-ylmethyl)acetamide: Lacks the quinazolinone core.
Uniqueness
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both the chloro and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
属性
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-15-8-9-18-17(11-15)20(14-5-2-1-3-6-14)24-21(27)25(18)13-19(26)23-12-16-7-4-10-28-16/h1-11H,12-13H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDCXVXMVWAOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2376337.png)
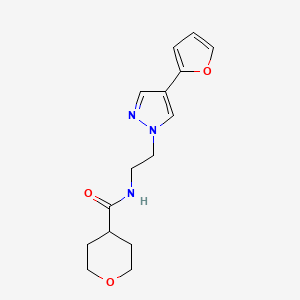
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate](/img/structure/B2376339.png)
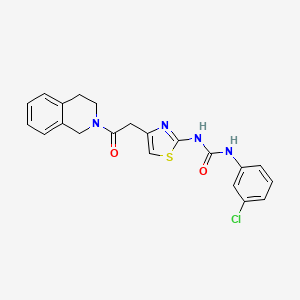
![(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2376342.png)
![(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2376343.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2376345.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2376348.png)
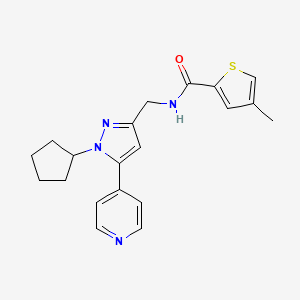


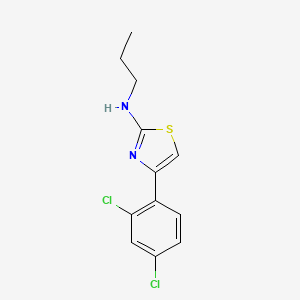
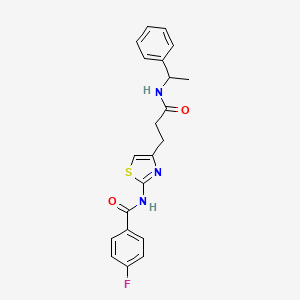
![N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide](/img/structure/B2376357.png)
